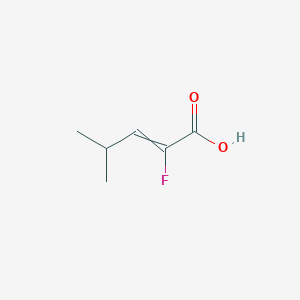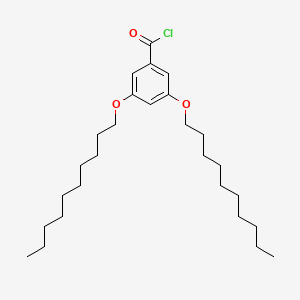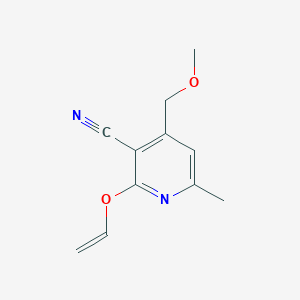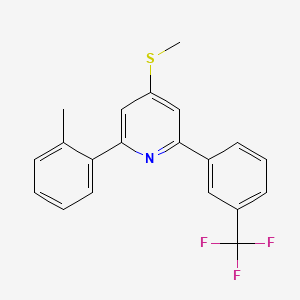
4-(3-Chloropropyl)-4'-methyl-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family It is characterized by the presence of a chloropropyl group attached to one of the pyridine rings and a methyl group attached to the other pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine typically involves the alkylation of 4’-methyl-2,2’-bipyridine with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine moiety to dihydrobipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: N-oxide derivatives.
Reduction: Dihydrobipyridine derivatives.
Aplicaciones Científicas De Investigación
4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a pharmacophore in drug design and development.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine involves its interaction with molecular targets such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bipyridine moiety can coordinate with metal ions, affecting their redox properties and catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Chloropropyl)-4’-methylpiperazine
- 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride
- 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine
Comparison
4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine is unique due to its bipyridine structure, which allows it to act as a bidentate ligand in coordination chemistry. In contrast, similar compounds like 4-(3-Chloropropyl)-4’-methylpiperazine and its derivatives have a piperazine ring, which imparts different chemical and biological properties. The presence of the bipyridine moiety in 4-(3-Chloropropyl)-4’-methyl-2,2’-bipyridine enhances its ability to form stable metal complexes, making it valuable in catalysis and material science.
Propiedades
Número CAS |
114527-26-3 |
|---|---|
Fórmula molecular |
C14H15ClN2 |
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
2-[4-(3-chloropropyl)pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C14H15ClN2/c1-11-4-7-16-13(9-11)14-10-12(3-2-6-15)5-8-17-14/h4-5,7-10H,2-3,6H2,1H3 |
Clave InChI |
VUQSMMWDVDASOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)




![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)


![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)

![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)

